Anthrapurpurin

描述

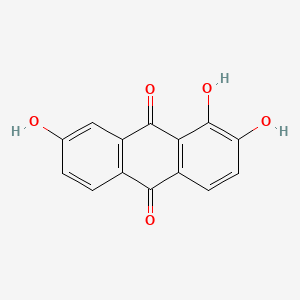

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,7-trihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5/c15-6-1-2-7-9(5-6)13(18)11-8(12(7)17)3-4-10(16)14(11)19/h1-5,15-16,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHUAWNEKMITEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=CC(=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208947 | |

| Record name | 9,10-Anthracenedione, 1,2,7-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-65-3 | |

| Record name | 1,2,7-Trihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthrapurpurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthrapurpurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthrapurpurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,2,7-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,7-Trihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRAPURPURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DZB1V3N5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Anthrapurpurin

Historical and Foundational Synthesis Pathways of Anthrapurpurin

The initial methods for obtaining this compound were rooted in natural product chemistry and the burgeoning synthetic dye industry of the 19th century.

Early Isolation from Natural Sources

This compound was initially found as a minor constituent in the roots of the madder plant (Rubia tinctorum), which was a primary source of the well-known dyes alizarin (B75676) and purpurin (B114267). gdch.de The process of isolating this compound from madder root was complex and yielded low amounts of the compound, generally less than 0.5% by weight. The isolation procedure involved an alkaline extraction of the madder root, followed by acid precipitation. To liberate the free anthraquinones from their glycosidic forms present in the plant, the extract was treated with sulfuric acid. This hydrolysis step was crucial for releasing the dye molecules. Following hydrolysis, fractional crystallization was employed to separate this compound from the more abundant alizarin and purpurin, a process that capitalized on their differing solubilities in solvents like chloroform (B151607) and ethanol. More recently, this compound has also been isolated from endophytic fungi, specifically two Colletotrichum species. nih.gov

This compound as a By-product of Alizarin Synthesis

The first synthetic production of this compound occurred as a by-product of the commercial synthesis of alizarin. asianpubs.org In the late 19th century, a common industrial method for producing alizarin involved the fusion of anthraquinonedisulfonic acid with caustic soda (sodium hydroxide) and potassium chlorate. This process, while primarily aimed at producing alizarin, also generated other trihydroxyanthraquinones, including this compound and flavopurpurin (B1203907), due to the nature of the chemical reactions and the starting materials used. asianpubs.orgmdpi.com The presence of these by-products was a result of the conditions of the synthesis, which led to the introduction of hydroxyl groups at various positions on the anthraquinone (B42736) structure.

Another historical method, the Bayer-Caro cyclization, was also used to produce this compound. This involved the cyclization of o-benzoyl benzoic acid (OBBA) derivatives in concentrated sulfuric acid. However, this method was plagued by poor regioselectivity, resulting in a yield of less than 30% for this compound alongside various dihydroxy and tetra-hydroxy by-products.

Modern Synthetic Routes for this compound and its Analogs

Contemporary synthetic chemistry has introduced more controlled and efficient methods for the production of this compound and its related compounds, offering improvements in yield, selectivity, and reaction conditions.

| Parameter | Condition | Yield |

| Reactants | 1,2,7-trihydroxybenzene, Phthalic anhydride (B1165640) | |

| Catalyst/Solvent | Hydrofluoric acid (HF), Boron trifluoride (BF₃) | |

| Temperature | -40°C to 0°C | |

| Pressure | 15–20 bar | 85% (OBBA intermediate) |

| Cyclization | 100% Sulfuric acid, 150°C, 2 hours |

Ullmann Coupling Methodologies for Hydroxylation

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, provides another modern route for synthesizing this compound. organic-chemistry.org This method is particularly useful for introducing hydroxyl groups onto the anthraquinone structure. Starting with 1-chloroanthraquinone, hydroxyl groups are introduced at the 1, 2, and 7 positions using potassium hydroxide (B78521) and phenol (B47542) derivatives. The reaction is catalyzed by copper and is often enhanced by microwave irradiation. This approach can achieve a regioselectivity of 70–75% for the desired 1,2,7-trihydroxy product. Purification of the resulting this compound is typically carried out using reversed-phase C-18 chromatography.

Derivatization Reactions of this compound

The chemical structure of this compound allows for a variety of derivatization reactions, including oxidation, reduction, and substitution of its hydroxyl groups.

Oxidation Pathways and Quinone Derivative Formation

This compound can be oxidized to form various quinone derivatives. This process involves the conversion of the hydroxyl groups to carbonyl groups, altering the compound's electronic and structural properties. Common oxidizing agents used for this purpose include potassium permanganate (B83412) and hydrogen peroxide. The resulting quinone derivatives are of interest for their potential applications in various chemical syntheses.

Reduction Processes and Hydroquinone (B1673460) Derivative Synthesis

The reduction of this compound leads to the formation of hydroquinone derivatives. This reaction involves the conversion of the quinone structure to a hydroquinone. The reduction of a related compound, 1,2,7-trihydroxyanthraquinone-3-methylamino-N,N-diacetic acid, has been studied at a dropping mercury electrode. cdnsciencepub.com This process involves two electrons and a variable number of hydrogen ions depending on the pH of the solution. cdnsciencepub.com At a pH lower than 7.76, one hydrogen ion is involved, while at a pH higher than this, two hydrogen ions are required. cdnsciencepub.com This suggests two different reaction mechanisms for the formation of the hydroquinone derivative depending on the pH. cdnsciencepub.com Common reducing agents for this type of transformation include sodium borohydride (B1222165) and lithium aluminum hydride.

Hydroxyl Group Substitution Reactions and Derivative Generation

The hydroxyl groups on the this compound molecule are reactive and can undergo substitution reactions. These reactions allow for the introduction of various functional groups, leading to a wide array of derivatives with potentially new chemical and physical properties. Reagents such as halogens and alkylating agents are commonly used for these substitutions. The resulting products include a variety of hydroxylated and alkylated anthraquinone derivatives.

Esterification and Solubility Modification of this compound Derivatives

Esterification is a key method for modifying the solubility of this compound and its derivatives. For instance, to increase the solubility of a synthesized this compound complexan, its three phenolic groups and two carboxylic groups were esterified to create an acetic triester methyl diester derivative. cdnsciencepub.com This highlights how esterification can be employed to tailor the solubility of this compound-based compounds for specific applications. The formation of a diacetyl this compound, known as Purgatol, further illustrates the use of esterification. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Anthrapurpurin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anthrapurpurin Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds like this compound. Both ¹H and ¹³C NMR spectroscopy provide critical information for distinguishing between this compound and its isomers.

In one study, the analysis of ¹H and ¹³C NMR spectra confirmed the composition of Turkey red oils, which are primarily a mixture of free fatty acids and some glycerides. gdch.de While attempting to synthesize alizarin (B75676), a related anthraquinone (B42736), NMR analysis of the reaction mixture indicated a complex blend of aromatic compounds that proved difficult to separate and identify without further purification. gdch.de In another instance, analysis of a synthesized anthraquinone derivative using ¹H and ¹³C NMR, alongside other techniques, helped to determine its molecular structure. gdch.de

The chemical shifts in the NMR spectrum are highly sensitive to the electronic environment of each nucleus. Therefore, the distinct substitution pattern of hydroxyl groups in this compound (1,2,7-), flavopurpurin (B1203907) (1,2,6-), and purpurin (B114267) (1,2,4-) results in unique sets of chemical shifts and coupling constants for the aromatic protons and carbons. This allows for unambiguous identification of each isomer.

For complex samples or when dealing with trace amounts, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can be employed to establish the connectivity between protons and carbons, providing definitive structural confirmation.

Table 1: Hypothetical ¹H NMR Data for this compound Isomers

| Compound | Proton | Chemical Shift (ppm) |

| This compound | H-3 | 7.2-7.4 |

| H-4 | 7.8-8.0 | |

| H-5 | 7.5-7.7 | |

| H-6 | 7.1-7.3 | |

| H-8 | 7.9-8.1 | |

| Flavopurpurin | H-3 | 7.2-7.4 |

| H-4 | 7.8-8.0 | |

| H-5 | 7.6-7.8 | |

| H-7 | 7.3-7.5 | |

| H-8 | 8.0-8.2 | |

| Purpurin | H-3 | 7.1-7.3 |

| H-5 | 7.7-7.9 | |

| H-6 | 7.4-7.6 | |

| H-7 | 7.9-8.1 | |

| H-8 | 8.1-8.3 |

Note: This table is illustrative and actual chemical shifts can vary based on solvent and other experimental conditions.

Tandem Mass Spectrometry (MS/MS) for Structural Ambiguity Resolution

Tandem mass spectrometry (MS/MS) is an indispensable tool for resolving structural ambiguities between isomers like this compound and its counterparts. High-resolution mass spectrometry (HRMS) and MS/MS have significantly advanced the ability to elucidate structures and differentiate between isomers. researchgate.net

In MS/MS, the precursor ion corresponding to the molecular weight of the isomers (e.g., the [M-H]⁻ ion for anthraquinones) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation patterns are unique to each isomer's structure. For instance, the fragmentation of this compound (1,2,7-trihydroxy substitution) will produce a different set of daughter ions with distinct mass-to-charge (m/z) ratios compared to flavopurpurin (1,2,6-trihydroxy).

This technique is particularly valuable in the analysis of complex mixtures, such as historical dye samples, where it can be used to identify specific isomers and even distinguish between natural and synthetic sources of dyes like alizarin. researchgate.netmdpi.com The presence of this compound and flavopurpurin can serve as markers for synthetic alizarin. researchgate.netmdpi.com

Table 2: Expected MS/MS Fragmentation Data for this compound and Flavopurpurin

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | 255 [M-H]⁻ | Specific fragments due to losses of CO, H₂O, and other small molecules |

| Flavopurpurin | 255 [M-H]⁻ | Different set of fragment ions compared to this compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural and Environmental Influences

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com The resulting spectrum is influenced by the electronic structure of the compound and can be affected by various environmental factors.

The position of the absorption maxima (λmax) in the UV-Vis spectrum of this compound is determined by its chromophore, the anthraquinone system, and the auxochromic effects of the hydroxyl groups. Changes in pH can cause a shift in the absorption maxima due to the deprotonation of the hydroxyl groups in alkaline media. slideshare.net This property can be used to distinguish it from other isomers.

Environmental conditions can significantly impact UV-Vis measurements. datacolor.com Factors such as solvent polarity, temperature, and pH can alter the electronic transitions and thus the absorption spectrum. slideshare.netsmacgigworld.com For instance, a decrease in temperature can lead to sharper and more defined absorption bands. slideshare.netsmacgigworld.com Changes in pH can affect the ionization state of acidic or basic compounds, leading to shifts in λmax. smacgigworld.commdpi.com Therefore, careful control of these parameters is crucial for obtaining reproducible and accurate UV-Vis data.

Table 3: Influence of pH on UV-Vis Absorption Maxima (λmax) of this compound

| Condition | λmax (nm) | Observation |

| Acidic/Neutral pH | ~430-440 | Characteristic absorption of the neutral molecule |

| Alkaline pH | Shift to longer wavelengths (bathochromic shift) | Deprotonation of hydroxyl groups alters the electronic structure |

Infrared (IR) Spectroscopy and Other Vibrational Spectroscopies

Infrared (IR) spectroscopy probes the vibrational modes of molecules. sepscience.com When a molecule absorbs IR radiation, it is excited to a higher vibrational energy level. sepscience.com The resulting IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups and bond vibrations. numberanalytics.comscitepress.org

For this compound, the IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H) stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibrations of the quinone system will appear in the 1600-1700 cm⁻¹ region. The specific frequencies of these vibrations can be influenced by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. The aromatic C-H and C=C stretching vibrations will also be present in the spectrum.

Raman spectroscopy, another vibrational spectroscopy technique, provides complementary information to IR spectroscopy. sepscience.com While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability. uni-siegen.de This means that some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching (hydrogen-bonded) | 3200-3600 |

| Carbonyl (C=O) | Stretching (quinone) | 1620-1680 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1200-1350 |

Comparative Spectroscopic Analysis with this compound Isomers and Related Anthraquinones

A comparative analysis of the spectroscopic data of this compound with its isomers and other related anthraquinones, such as alizarin and purpurin, is crucial for their definitive identification.

NMR Spectroscopy: As discussed, the unique substitution patterns of isomers like this compound and flavopurpurin lead to distinct chemical shifts and coupling patterns in their NMR spectra. gdch.de

Mass Spectrometry: Tandem mass spectrometry provides unique fragmentation patterns for each isomer, allowing for their differentiation even when they have the same molecular weight. researchgate.net

UV-Vis Spectroscopy: The position and shape of the absorption bands in the UV-Vis spectrum, as well as their response to changes in pH, can be used to distinguish between different anthraquinone derivatives.

IR Spectroscopy: While the IR spectra of isomers may be similar, subtle differences in the positions and intensities of the vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), can aid in their identification.

By combining the data from these various spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, allowing for its clear differentiation from other closely related compounds.

Chemical Reactivity and Mechanistic Investigations of Anthrapurpurin

Electrochemical Reduction Mechanisms of Anthrapurpurin

The electrochemical reduction of this compound is a multifaceted process significantly influenced by the solvent system, electron transfer kinetics, and proton availability.

The choice of solvent dramatically alters the electrochemical reduction pathway of this compound. researchgate.netelectrochemsci.org In aprotic solvents, such as N,N-dimethylformamide (DMF), the reduction typically proceeds through a quasi-reversible two-electron process. This is attributed to weaker coulombic interactions between the anthraquinone (B42736) moieties in such media. Specifically, in DMF with a tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) supporting electrolyte, this compound exhibits a single peak corresponding to a 2-electron quasi-reversible step at a half-wave potential (E₁/₂) of approximately -0.694 V versus an Ag/AgCl electrode. thescipub.com The absence of distinct, separate electron transfer steps suggests that electronic and coulombic interactions are minimal in this environment. thescipub.com

In contrast, aqueous solutions introduce protonation, which complicates the mechanism. researchgate.net The presence of water or other protic sources leads to the protonation of the electrochemically generated reduced species. This results in irreversible oxidation peaks, for instance, at -0.462 V, and an increase in charge transfer resistance (Rct) due to hydrogen bonding with the hydroxyl groups. Studies comparing DMF with aqueous-DMF mixtures show that as the percentage of water increases, the reduction potentials shift, and the nature of the voltammograms changes, confirming that solvent polarity and protic nature are key factors. indianchemicalsociety.com In aqueous solutions, the double-layer capacitance values are significantly lower than in DMF, while the charge transfer resistance is higher. thescipub.com

In aprotic media like DMF, the electrochemical reduction of this compound is characterized as a quasi-reversible two-electron transfer process. thescipub.com This process involves the formation of a radical anion and a dianion, although in the case of this compound, these steps often merge into a single wave. thescipub.comresearchgate.net The radical anions and dianions of this compound are assumed to have limited stability due to potential chemical protonation, even in nominally aprotic media if proton sources are present. researchgate.net The quasi-reversible nature is confirmed by cyclic voltammetry, where the process does not meet the strict criteria for full reversibility but is not entirely irreversible. thescipub.com This is often associated with the kinetics of the electron transfer or coupled chemical reactions. thescipub.com

Protonation has a profound effect on the electrochemical reduction of this compound. researchgate.net In aqueous media, protonation of the electrogenerated radical and dianion species is a key feature. researchgate.netresearchgate.net The addition of proton sources of varying strengths to aprotic solutions causes modifications to the voltammograms that are dependent on the pKa of the added acid. researchgate.net

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are primary techniques for investigating this compound's electrochemical behavior. researchgate.net CV studies in DMF reveal the quasi-reversible, two-electron reduction wave at approximately -0.694 V. thescipub.com The good agreement between experimental CV curves and theoretical models for a 2e-quasireversible step supports this mechanism. thescipub.com In aqueous solutions, the CVs are more complex, often showing irreversible peaks due to follow-up protonation reactions. researchgate.net

EIS experiments provide further insight into the kinetics and interfacial properties of the reduction process. thescipub.com In aqueous solutions, Nyquist plots for this compound are characterized by the dominance of Warburg impedance at low frequencies, indicative of diffusion control, and the appearance of incomplete semicircles at higher frequencies. researchgate.netresearchgate.net In DMF, the impedance diagram for the 2e-transfer step of this compound shows a semicircle at high frequencies and a small linear section at low frequencies, suggesting that the kinetics of the charge transfer step are a significant factor. thescipub.com EIS data also allows for the determination of parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl), which differ significantly between aqueous and DMF media. thescipub.com The charge transfer resistance for this compound is found to be lower than that of benzopurpurin but higher than that of purpurin (B114267) in the same media. thescipub.com

Acid-Dissociation Equilibria and Constants Determination

Photochemical Reactivity of this compound and its Derivatives

This compound, as a multihydroxy-anthraquinone derivative, exhibits notable photochemical reactivity. researchgate.netresearchgate.net These compounds can absorb light, promoting them to an excited state from which they can participate in electron transfer reactions to generate reactive species. researchgate.net This property makes them potential photoinitiators for various types of photopolymerization reactions. researchgate.net

Studies have investigated the use of this compound (1,2,7-THAQ) in photoinitiating systems under green LED light. researchgate.net When combined with additives such as iodonium (B1229267) salt (Iod), N-vinylcarbazole (NVK), or 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) (R-Cl), this compound can generate cations or radicals capable of initiating polymerization. researchgate.net However, the photochemical reactivity is highly dependent on the specific chemical structure of the anthraquinone derivative. researchgate.net Steady-state photolysis experiments showed that the 1,2,7-THAQ/Iod combination was essentially non-reactive under green LED irradiation, indicating low efficiency in this specific system compared to other isomers like 1,2,4-trihydroxyanthraquinone. researchgate.net This highlights that the precise arrangement of hydroxyl groups significantly influences the photochemical pathways. researchgate.net

Interactive Data Table: Electrochemical Parameters of this compound

| Parameter | Solvent/Electrolyte | Value | Technique | Reference |

| Half-wave Potential (E₁/₂) | DMF / 0.2 M TBAPF6 | ≈ -0.694 V vs. Ag/AgCl | CV | thescipub.com |

| Oxidation Peak Potential | Aqueous Solution | -0.462 V | CV | |

| Reduction Mechanism | DMF | 2-electron quasi-reversible | CV | thescipub.com |

| Reduction Mechanism | Aqueous Solution | Irreversible (proton-coupled) | CV | researchgate.net |

Electron Transfer Reactions of Excited States

Upon absorption of light, particularly in the visible spectrum, this compound transitions to an electronically excited state. From this state, it can engage in electron transfer reactions with various additive molecules. researchgate.net Research on multihydroxy-anthraquinone derivatives, including this compound, demonstrates that upon irradiation with a household green LED, they can interact with additives to generate active species such as cations and radicals. researchgate.net

The process involves the transfer of an electron from the excited anthraquinone derivative to an electron-accepting molecule or from an electron-donating molecule to the excited anthraquinone. The specific pathway is dependent on the nature of the interacting additive. For instance, studies have shown that multihydroxy-anthraquinones can interact with compounds like iodonium salts (Iod), tertiary amines, N-vinylcarbazole (NVK), and 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (R-Cl). researchgate.net The efficiency of these electron transfer reactions is significantly influenced by the chemical structure of the anthraquinone, including the position of the hydroxyl groups. researchgate.net In comparison to its isomers, such as 1,2,4-trihydroxyanthraquinone (purpurin), this compound (1,2,7-THAQ) has been shown to exhibit different levels of reactivity in these photochemical processes. researchgate.net

Electrochemical studies using cyclic voltammetry further illuminate the electron transfer characteristics of this compound. In N,N-dimethylformamide (DMF), the cyclic voltammogram of this compound shows the formation of radical anion species. thescipub.com These electrochemical processes, which involve the transfer of electrons to the anthraquinone moiety, are noted to be reversible and fast. researchgate.net

Photoinitiating Systems and Mechanisms

The ability of this compound and related compounds to generate reactive species upon illumination makes them suitable for use as photoinitiators in polymerization reactions. researchgate.net These systems operate under visible light, such as from a green LED, offering an advantage over UV-light-initiated systems. researchgate.net

A photoinitiating system based on a multihydroxy-anthraquinone like this compound typically consists of the dye and one or more additives that facilitate the generation of initiating species. For example, in a system containing an iodonium salt (e.g., diphenyliodonium (B167342) hexafluorophosphate), the excited anthraquinone can transfer an electron to the iodonium salt. This electron transfer leads to the fragmentation of the salt, producing phenyl radicals (Ph•) and other species. researchgate.net These generated radicals can then initiate free-radical polymerization of monomers like methacrylates. researchgate.net

Furthermore, these systems can also initiate cationic photopolymerization. In the presence of additives like N-vinylcarbazole (NVK), the initially formed phenyl radicals can react with NVK to generate cations capable of initiating the polymerization of monomers such as epoxides or divinyl ethers. researchgate.net

The mechanism can be summarized as follows:

Excitation: The anthraquinone dye absorbs light and is promoted to an excited state (AQ*).

Electron Transfer: The excited dye interacts with an additive (e.g., Iodonium salt, Iod) via electron transfer to produce a radical cation of the dye (AQ•+) and a radical of the additive.

Generation of Initiating Species: The additive radical can decompose or react further to produce the ultimate initiating species (e.g., Phenyl radical, Ph•).

Initiation: The generated radical or cation initiates the polymerization of a monomer.

Investigations have revealed that the photoinitiation ability is directly related to the photochemical reactivity of the specific anthraquinone derivative. researchgate.net In comparative studies, photoinitiating systems based on 1,2,7-trihydroxyanthraquinone (this compound) were found to be less efficient than those based on 1,2,4-trihydroxyanthraquinone. researchgate.net This difference in efficiency highlights the structural dependence of the photoinitiation process. researchgate.net

Table 1: Comparative Photochemical Reactivity of Trihydroxyanthraquinone (THAQ) Isomers This interactive table summarizes the relative photoinitiation efficiency observed in a study of different THAQ isomers.

| Compound | Systematic Name | Relative Photoinitiation Ability |

|---|---|---|

| 1,2,4-THAQ | 1,2,4-Trihydroxyanthraquinone | Highest |

| 1,2,7-THAQ | 1,2,7-Trihydroxyanthraquinone | Lowest |

| 1,2,5,8-THAQ | 1,2,5,8-Tetrahydroxyanthraquinone | Intermediate (Inefficient) |

Data sourced from a study on multihydroxy-anthraquinone derivatives as photoinitiators. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

The outcome of a chemical reaction is governed by the interplay of kinetics and thermodynamics. Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product (i.e., has the lowest Gibbs free energy). researchgate.net The reaction conditions, such as temperature and reaction time, determine which pathway predominates. researchgate.net

In the context of this compound's photochemical reactions, the initial electron transfer from the excited state is a key step. Electrochemical studies indicate that the reduction of the anthraquinone core, representing electron acceptance, is a fast process. researchgate.net The rate of these electron transfer reactions is a critical kinetic parameter. The observed differences in photoinitiation efficiency between this compound (1,2,7-THAQ) and its isomer 1,2,4-THAQ strongly suggest that the reactions are under kinetic control. researchgate.net The lower efficiency of the this compound-based system implies a higher activation energy barrier for the initial electron transfer or subsequent steps compared to the 1,2,4-THAQ system under the same experimental conditions. researchgate.net

Advanced Analytical Methodologies for Anthrapurpurin

Chromatographic Separations of Anthrapurpurin

Chromatographic techniques are central to the analysis of this compound, enabling its separation from other chemically similar compounds.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) stands as a highly sensitive and selective method for the detection of this compound. mdpi.com This technique is particularly valuable for identifying chemical markers of synthetic alizarin (B75676), such as this compound and its isomer, flavopurpurin (B1203907). mdpi.com The increased sensitivity of UHPLC-MS/MS is achieved through the use of columns with smaller particle sizes (e.g., 1.8 µm), which allows for better separation and detection of components, even at trace levels. mdpi.comgdch.de In studies of historical textiles, UHPLC-MS/MS has been employed to confirm the presence of synthetic alizarin by detecting this compound and flavopurpurin, which are known by-products of its synthesis and are not typically found in natural madder from Rubia species. mdpi.com

A typical UHPLC-MS/MS method involves a gradient elution using a mobile phase consisting of acidified water and an organic solvent mixture (e.g., acetonitrile/methanol). mdpi.com The mass spectrometer is often operated in selected reaction monitoring (SRM) mode to enhance selectivity and sensitivity for the target analytes. mdpi.com

Table 1: Example of UHPLC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase | Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) mdpi.com |

| Mobile Phase | A: Water with 1% formic acid B: 90/10 (v/v) acetonitrile/methanol (B129727) with 0.1% formic acid mdpi.com |

| Flow Rate | 0.600 µL min−1 mdpi.com |

| Oven Temperature | 40 °C mdpi.com |

| Injection Volume | 10.0 µL mdpi.com |

High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS)

High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS) is another powerful technique for the analysis of this compound. mdpi.comwiley.comresearchgate.net This method combines the separation capabilities of HPLC with the spectral information from a DAD detector and the mass information from an MS detector. mdpi.comresearchgate.net The DAD provides UV-Vis spectra of the eluting compounds, which can be used for identification by comparison with spectral libraries. mdpi.comscribd.com For this compound, the characteristic maximum absorption wavelength (λmax) is approximately 428-430 nm. mdpi.commdpi.com

The addition of a mass spectrometer provides molecular weight and fragmentation data, further confirming the identity of the compound. wiley.comresearchgate.net HPLC-DAD-MS has been widely used in the analysis of dyes in cultural heritage objects to differentiate between natural and synthetic sources. mdpi.comwiley.comresearchgate.net For instance, the detection of alizarin along with this compound and flavopurpurin in a sample is a clear indicator of the use of synthetic alizarin. mdpi.comresearchgate.net

Methodologies for Discrimination from Isomers (e.g., Flavopurpurin, Purpurin)

A significant analytical challenge in the study of this compound is its differentiation from its structural isomers, flavopurpurin and purpurin (B114267), which all share the same nominal mass. mdpi.com Chromatographic methods are essential for this purpose.

Chromatographic Separation: Due to differences in their polarity and interaction with the stationary phase, these isomers can be separated based on their retention times using both HPLC and UHPLC. For example, under specific UHPLC conditions, this compound and flavopurpurin can be resolved from each other.

Spectroscopic Differentiation: The UV-Vis spectra of the isomers are distinct, allowing for their differentiation using a DAD detector. mdpi.commdpi.com this compound has a λmax at approximately 430 nm, while flavopurpurin's λmax is around 408 nm. mdpi.commdpi.com

Mass Spectrometry: While the isomers have the same quasi-molecular ion, their fragmentation patterns in tandem mass spectrometry (MS/MS) can potentially differ, aiding in their identification. mdpi.comwiley.comresearchgate.net High-resolution mass spectrometry can also be employed to confirm the elemental composition.

Role of this compound as a Chemical Marker

The presence or absence of this compound in a sample provides crucial information about the origin of the alizarin dye.

Authenticating Synthetic versus Natural Alizarin Sources

This compound, along with flavopurpurin, serves as a key chemical marker for distinguishing synthetic alizarin from natural alizarin derived from madder root (Rubia tinctorum). mdpi.commdpi.comresearchgate.netresearchgate.net Historically, the synthesis of alizarin, which became commercially available in 1871, produced these two compounds as by-products. mdpi.com Natural madder extracts, on the other hand, are characterized by the presence of alizarin and purpurin, but not this compound or flavopurpurin. mdpi.comgdch.de

Therefore, the detection of this compound in a dyed textile is a definitive indicator that the colorant is synthetic alizarin. mdpi.commdpi.comresearchgate.net This information is invaluable for dating historical artifacts, as it can establish that an object was created or repaired after 1871. mdpi.com Numerous studies on historical textiles have utilized the presence of this compound to identify later interventions or to date the objects themselves. mdpi.commdpi.com

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound from complex matrices, such as dyed textile fibers, requires careful sample preparation and extraction to isolate the dye molecules without causing their degradation. A common method involves a mild acid hydrolysis procedure.

A typical extraction protocol for dyed fibers involves the following steps:

A small sample of the colored fiber is taken.

The fiber is subjected to hydrolysis using a mixture of hydrochloric acid, methanol, and water.

The mixture is heated to extract the dye components.

After cooling, the extract is evaporated to dryness.

The residue is redissolved in a suitable solvent, such as a mixture of methanol and dimethyl sulfoxide (B87167), before being injected into the analytical instrument.

This procedure effectively breaks the bonds between the dye and the fiber, allowing for the extraction of the anthraquinone (B42736) colorants for subsequent analysis by techniques like HPLC or UHPLC. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Flavopurpurin |

| Purpurin |

| Alizarin |

| Munjistin |

| Anthragallol |

| Xantho-purpurin |

| Rubiadin |

| Pseudopurpurin |

| Ruberythric acid |

Computational Chemistry and Theoretical Studies of Anthrapurpurin

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by focusing on the electron density. youtube.comfrontiersin.org This methodology has been effectively applied to study anthraquinone (B42736) derivatives, providing a theoretical framework for understanding the structure-property relationships in compounds like anthrapurpurin. mdpi.comsioc-journal.cn

Furthermore, DFT is instrumental in exploring the reactivity of this compound. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov For anthraquinone and its hydroxyl derivatives, the first singlet excited state typically arises from a π→π* electron transition from the HOMO to the LUMO. sioc-journal.cn

Table 1: Calculated DFT Parameters for Anthraquinone Derivatives

This table presents representative data for anthraquinone derivatives, illustrating the types of parameters obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -3.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.3 eV | Correlates with the chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity and intermolecular interactions. |

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations offer a dynamic perspective of this compound's behavior, capturing the motion of atoms and molecules over time. mdpi.commdpi.com This computational technique allows for the exploration of the conformational landscape and the influence of the surrounding environment, such as solvents, on the molecule's structure and dynamics.

For molecules with flexible substituents, MD simulations are crucial for understanding the accessible conformations and their relative energies. rsc.org While the core anthraquinone structure of this compound is relatively rigid, the hydroxyl groups can exhibit rotational flexibility. MD simulations can reveal the preferred orientations of these groups and the dynamics of the intramolecular hydrogen bonds.

Conformational analysis derived from MD simulations can provide insights into how this compound interacts with other molecules, such as biological macromolecules or host materials in dye applications. rsc.orgpurdue.edu By analyzing the trajectories of the atoms, researchers can identify stable conformational states and the transitions between them, which are fundamental to understanding the molecule's function. github.io

Electron Density Distributions and Quantum Chemical Studies

The electron density distribution is a fundamental property that dictates a molecule's chemical behavior. Quantum chemical studies, particularly those employing DFT, provide detailed maps of electron density, revealing regions that are electron-rich or electron-poor.

Analysis of the electron density distribution in this compound can precisely characterize the nature of its chemical bonds and non-covalent interactions. The Atoms in Molecules (AIM) theory, often used in conjunction with DFT, can be applied to locate bond critical points and quantify the strength of hydrogen bonds. mdpi.com

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. This provides a visual representation of the molecule's charge distribution, highlighting the electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of negative electrostatic potential, making them susceptible to interactions with electrophiles and hydrogen bond donors.

Quantum crystallography is an emerging field that combines experimental X-ray diffraction data with quantum chemical calculations to refine the electron density distribution, offering an even more accurate picture of the electronic structure. rsc.org

Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most probable reaction pathways, locate transition states, and calculate activation energies. arxiv.org

For instance, the degradation pathways of similar compounds have been successfully modeled using DFT. nih.gov This approach can be applied to study the stability of this compound under various conditions, such as exposure to light or chemical reagents. The calculations can elucidate the step-by-step mechanism of degradation, identifying the intermediate species and the rate-limiting steps.

The study of transition states is particularly crucial, as they represent the highest energy point along the reaction coordinate and determine the reaction rate. nih.gov Computational methods can determine the geometry and energetic properties of transition states, which are often difficult to characterize experimentally. This knowledge is essential for understanding and controlling the chemical transformations of this compound.

Environmental Transformation and Degradation Studies of Anthrapurpurin

Persistence and Natural Degradation Challenges of Anthraquinones

Anthraquinones are known for their resistance to natural degradation, primarily due to their stable, fused aromatic ring structures. This inherent stability leads to their persistence in the environment, where they can accumulate and pose long-term risks. frontiersin.orgfrontiersin.org The complex aromatic nature of these dyes makes them recalcitrant to biodegradation. frontiersin.org Factors such as their low water solubility can also hinder microbial degradation.

The persistence of anthraquinone (B42736) dyes like anthrapurpurin in wastewater is a significant environmental concern. frontiersin.orgrecentscientific.com Their structures are designed for stability against light and washing, which unfortunately also translates to environmental persistence. frontiersin.org While some microbial degradation can occur, it is often a slow process, and in some cases, can lead to the formation of intermediate products that are also of environmental concern. frontiersin.orgfrontiersin.org

Enzymatic Degradation Routes for this compound Remediation

Enzymatic degradation offers a promising and environmentally friendly approach to breaking down persistent anthraquinone compounds. nih.gov Various microorganisms, particularly fungi, produce enzymes capable of degrading these complex structures. nih.gov

Key enzymes involved in the degradation of anthraquinones include:

Lignin Peroxidase (LiP): This enzyme, produced by white-rot fungi, has been shown to be effective in the degradation of various aromatic compounds, including anthraquinone dyes. recentscientific.com

Manganese Peroxidase (MnP): Another key enzyme from white-rot fungi, MnP, plays a crucial role in the initial breakdown of complex aromatic structures. recentscientific.comresearchgate.net

Laccase: Laccases are multi-copper-containing enzymes that can oxidize a wide range of organic and inorganic substrates, including phenols and aromatic amines, making them effective in dye decolorization. recentscientific.comnih.gov

DyP-type Peroxidases: A unique class of peroxidases, first discovered in fungi, that have shown high efficiency in degrading anthraquinone dyes. researchgate.net

The degradation process often involves the cleavage of the aromatic rings, leading to the formation of smaller, less toxic compounds. For example, the degradation of some anthraquinone dyes has been shown to yield phthalic acid as an intermediate. researchgate.net Studies have shown that a combination of enzymatic reactions, including those catalyzed by peroxidases, hydrolases, and oxygenases, can lead to the complete breakdown of these dyes. researchgate.net Fungal enzymes, in particular, have demonstrated high efficiency in decolorizing and degrading anthraquinone dyes, even at high concentrations, making them potential candidates for industrial wastewater treatment. nih.gov

Photodegradation Mechanisms of this compound

Photodegradation is another significant pathway for the transformation of this compound in the environment. This process involves the absorption of light, which can lead to the breakdown of the molecule. The mechanisms of photodegradation can be complex and may involve direct photolysis or photosensitized reactions. nih.gov

In direct photolysis, the this compound molecule itself absorbs light energy, leading to an excited state. This excited molecule can then undergo various reactions, including bond cleavage, leading to its degradation. nih.gov

Photosensitized degradation involves other substances in the environment that absorb light and then transfer that energy to the this compound molecule, or generate reactive species like singlet oxygen that then react with and degrade the dye. nih.gov

Research on anthraquinone derivatives has identified several potential photochemical mechanisms, including:

Photoinduced intramolecular proton transfer (tautomerization) rsc.org

Formation of twisted intramolecular charge transfer (TICT) states rsc.org

Reversible photocycloaddition rsc.org

Studies have shown that the photostability and degradation pathways of anthraquinone derivatives are influenced by their specific chemical structures. For instance, research on various anthraquinone derivatives doped in a polymer matrix revealed that their photostability and self-healing characteristics varied, with 1,8-Dihydroxyanthraquinone showing high photostability. rsc.org

Application as an Inhibitor for Environmental Processes (e.g., sulfide (B99878) production)

Interestingly, anthraquinones, including potentially this compound, have been investigated for their ability to inhibit certain environmental processes. One notable application is the inhibition of sulfide production by sulfate-reducing bacteria (SRB). google.comgoogle.comgoogle.com

Hydrogen sulfide is a toxic and corrosive gas produced by SRB in anaerobic environments. The inhibition of its production is of significant interest in various industrial settings, such as oil recovery and wastewater treatment. google.com

The mechanism of inhibition is thought to be relatively specific to the respiratory generation of sulfide, making these compounds potentially more environmentally benign than broad-spectrum biocides. google.comgoogle.com Research has shown that the effectiveness of different anthraquinones as inhibitors can be predicted based on their substituent groups. google.comgoogle.com This suggests that the specific structure of this compound would determine its efficacy in this application.

Applications in Chemical Science and Engineering

Anthrapurpurin as a Reagent in Organic Synthesis

This compound serves as a valuable reagent and building block in organic synthesis. Its reactivity is centered around its quinone structure and hydroxyl substituents, allowing it to participate in several key reaction types.

Oxidation and Reduction Reactions: The quinone moiety of this compound can be readily reduced to form the corresponding hydroquinone (B1673460) derivatives. Conversely, it can be subjected to oxidation to yield different quinone derivatives. These redox transformations are fundamental in the synthesis of more complex molecules.

Substitution Reactions: The hydroxyl groups on the anthraquinone (B42736) ring are active sites for substitution reactions. These reactions enable the introduction of various functional groups, leading to the creation of a diverse library of anthraquinone derivatives with tailored properties for applications in medicine and materials science. colab.ws

Synthesis of Derivatives: this compound is a precursor for various derivatives. For instance, N-alkylated and O-alkylated derivatives have been synthesized and evaluated for their biological properties. researchgate.net It can also be used in cross-coupling reactions, such as the Suzuki reaction, to form C-C bonds for creating larger, more complex structures, including polymers. colab.ws

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Hydroquinone derivatives | |

| Oxidation | Potassium permanganate (B83412), Hydrogen peroxide | Quinone derivatives | |

| Substitution | Halogens, Alkylating agents | Halogenated/Alkylated derivatives | |

| Cross-Coupling | Methylboronic acid (Suzuki reaction) | C-C bond formation | colab.ws |

Applications in Analytical Chemistry and Chemical Sensing

The distinct chemical and electrochemical properties of this compound make it a useful compound in analytical chemistry. colab.ws Its ability to form complexes with metal ions and its redox activity are the basis for its analytical applications. One notable, albeit specific, use has been in assisting the determination of scandium in non-aqueous media. researchgate.net Its structural isomer, purpurin (B114267) (1,2,4-trihydroxyanthraquinone), has been investigated as a pH-sensitive probe for detecting pH fluctuations in biological cells, highlighting the potential of the trihydroxyanthraquinone scaffold in sensing applications. nih.gov

The electrochemical behavior of this compound has been a subject of study, revealing its potential for integration into electrochemical sensors. researchgate.net The development of sensors for various analytes often relies on modifying electrodes with materials that have well-defined redox characteristics. researchgate.net

Cyclic voltammetry studies of this compound in N,N-dimethylformamide (DMF) have shown that the molecule undergoes electrochemical reduction, leading to the formation of radical and dianion species with limited stability. researchgate.net This redox activity is the fundamental principle that could be harnessed for sensor development. By immobilizing this compound or its derivatives onto an electrode surface, it could be used to detect target analytes through changes in its electrochemical signals (e.g., peak potential or current) upon interaction with the analyte.

Integration in Material Science and Photopolymerization Systems

Anthraquinone derivatives, including this compound, have emerged as effective photoinitiators for photopolymerization, a process that uses light to trigger a chain reaction to form a polymer. researchgate.netrsc.org These natural dye-derived compounds are of significant interest for fabricating biocompatible polymeric materials under visible light, such as from green LEDs. researchgate.net

This compound functions as a photosensitizer in multi-component photoinitiating systems. researchgate.netnih.gov Upon absorption of light, the anthraquinone derivative is promoted to an excited state. It can then interact with co-initiators or additives, such as iodonium (B1229267) salts or tertiary amines, through electron or energy transfer to generate reactive species like radicals or cations. researchgate.net These species initiate the polymerization of monomers.

The proposed mechanism often involves hydrogen abstraction by the photoinitiator from a hydrogen donor while in its triplet excited state. rsc.org The efficiency of this process is linked to the photophysical properties of the anthraquinone derivative. Studies on amino-substituted anthraquinones have shown that efficient intersystem crossing (ISC) to the triplet state is crucial for high photoinitiation capability. rsc.org Research on multihydroxy-anthraquinone derivatives, including 1,2,7-trihydroxyanthraquinone (this compound), demonstrates their ability to act as versatile photoinitiators for various types of polymerization reactions under green LED light. researchgate.net

| Photoinitiating System Component | Function | Example | Reference |

| Photoinitiator | Absorbs light, becomes excited | 1,2,7-Trihydroxyanthraquinone | researchgate.net |

| Co-initiator (Electron/H-donor) | Interacts with excited photoinitiator | Tertiary amine (e.g., TEAOH) | researchgate.net |

| Co-initiator (Electron Acceptor) | Interacts with excited photoinitiator | Iodonium salt (Ph₂I⁺) | researchgate.net |

| Monomer | Polymerizes to form the material | Methacrylates, Epoxides | researchgate.net |

The use of this compound-based photoinitiating systems enables the fabrication of a variety of polymeric materials. researchgate.net This technology is applicable to both free radical and cationic polymerization mechanisms, broadening the scope of monomers that can be used. Examples of photopolymerization initiated by these systems include:

Free radical polymerization of methacrylates, such as the Bis-GMA/TEGDMA blend commonly used in dental resins. researchgate.net

Cationic polymerization of epoxides and divinyl ethers. researchgate.net

Controlled radical polymerization , specifically reversible addition-fragmentation chain transfer (RAFT) photopolymerization of methacrylates. researchgate.net

This versatility allows for the creation of materials ranging from crosslinked composites to polymers with controlled architecture, opening up applications in coatings, adhesives, and biomedical devices. nih.gov

Historical Industrial Applications as a Dye and Pigment

Historically, this compound played a significant role in the textile industry as a synthetic dye. It was first synthesized in the late 19th century and often appeared as a by-product in the industrial production of alizarin (B75676), another important anthraquinone dye.

This compound was valued for the vibrant and distinct colors it produced on fabrics when used with different mordants—substances that fix the dye to the material.

With an alumina (B75360) mordant , it yielded brilliant scarlet-red colors.

With an iron mordant , it produced deep, bluish-purple hues.

Its cost-effectiveness as a synthetic product made it a competitive alternative to natural dyes derived from the madder root. It was frequently blended with synthetic alizarin to improve the brightness of the resulting color. In the analysis of historical textiles, the presence of this compound along with flavopurpurin (B1203907) serves as a key chemical marker to distinguish between dyeing with natural madder and with early synthetic alizarin, which became commercially available in 1871. mdpi.comresearchgate.netmdpi.com

Mordant Dyeing Chemistry

This compound, also known as 1,2,7-trihydroxyanthraquinone, functions as a mordant dye, a class of colorants that require a binding agent, or mordant, to affix to textile fibers. ias.ac.intaylorandfrancis.com Mordants are typically metal salts that form a coordination complex with the dye molecule and the fiber, acting as a chemical bridge that enhances the dye's adherence and improves its fastness properties, such as resistance to washing and light. ias.ac.inwordpress.com

The chemistry of mordant dyeing with anthraquinone dyes like this compound hinges on the presence of specific functional groups on the dye molecule. ias.ac.in The ability of this compound to form stable complexes with metal ions is attributed to its molecular structure, which features hydroxyl (-OH) and carbonyl (C=O) groups in positions that facilitate chelation. Typically, a hydroxyl group adjacent to a carbonyl group allows the dye to coordinate with a metal ion, forming an insoluble compound known as a "lake" within the fiber. ias.ac.in

Historically, this compound was significant in the textile industry. Depending on the metal salt used as a mordant, a range of colors could be achieved. When used with an alumina (aluminum salt) mordant, this compound produces vibrant scarlet-red shades. With an iron mordant, it yields bluish-purple hues. This versatility made it a valuable dye, rivaling natural colorants derived from sources like the madder root, which contains the related compounds alizarin and purpurin. The final color on the fabric is a result of the complex formed between the fiber, the metal ion from the mordant, and the this compound molecule. wordpress.com

Laboratory Applications in Histology (Calcium Detection)

In the field of histology, this compound (1,2,7-trihydroxyanthraquinone) serves as a specialized stain for the identification of calcium deposits in biological tissues. wikipedia.orgwikiwand.comwiktionary.orgnih.gov Its application is crucial for studying and diagnosing conditions related to calcification.

The utility of this compound in this context stems from its specific chemical affinity for calcium ions. The dye binds with calcium, forming a distinctively colored precipitate at the site of deposition. wikipedia.org This reaction results in the visible staining of calcified areas within a tissue sample, allowing for their precise localization and examination under a microscope. wikipedia.org this compound is known to produce a purple color when it complexes with calcium, making the deposits easily distinguishable from the surrounding tissue structures. wikipedia.orgnih.govwikipedia.org This method is considered an effective way to stain and identify calcified tissues in biological research and pathology.

Historical Context and Evolution of Anthrapurpurin Research

Discovery and Early Isolation from Natural Sources (e.g., Rubia tinctorum)

Anthrapurpurin was first identified as a naturally occurring compound within the roots of the madder plant, Rubia tinctorum. For centuries, madder root was a primary source for red dyes, with its use dating back to at least 1500 BC. wikipedia.org The primary colorants in madder are anthraquinones, which exist in the plant root as colorless glycosides (anthraquinones attached to sugar molecules). wikipedia.orgbiotech-asia.org

The initial isolation of the main dyes from madder, alizarin (B75676) and purpurin (B114267), was achieved by French chemists Pierre Robiquet and Colin in 1826. wikipedia.org this compound was subsequently identified as a more minor component of the madder root extract, alongside these other well-known anthraquinones.

Early extraction methods were foundational to its isolation. The process typically involved an alkaline extraction of the ground madder roots, followed by acid precipitation. A key step was the treatment of the extracts with sulfuric acid, which hydrolyzed the glycosidic bonds, releasing the free anthraquinone (B42736) dyes from their sugar moieties. wur.nl Following this, chemists employed fractional crystallization to separate the different anthraquinones based on their varying solubilities in solvents like chloroform (B151607) and ethanol, which allowed for the isolation of this compound from the more abundant alizarin and purpurin.

Development of Synthetic Production and its Impact on Industry

The landscape of the dye industry shifted dramatically with the advent of synthetic chemistry in the mid-19th century. The elucidation of alizarin's structure as an anthracene (B1667546) derivative in 1868 by Carl Gräbe and Carl Liebermann paved the way for its synthesis a year later. wikipedia.orgbritannica.com This breakthrough, achieved almost simultaneously by the German chemists and by William Henry Perkin in Britain, involved the sulfonation of anthraquinone followed by hydroxylation. gdch.de

Chemists soon discovered that these early synthetic processes were not entirely specific and produced a mixture of hydroxyanthraquinone dyes. gdch.de Side reactions during the synthesis generated two previously unknown dyes as major components alongside alizarin: this compound (1,2,7-trihydroxyanthraquinone) and its isomer Flavopurpurin (B1203907) (1,2,6-trihydroxyanthraquinone). gdch.de In some initial production methods, this compound was even the main product, with alizarin being a minor component. researchgate.net

This development had a significant industrial impact. Synthetic alizarin, containing these additional compounds, became a cost-effective and readily available alternative to natural madder, contributing to the rapid decline of madder cultivation. wur.nl Manufacturers marketed different formulations of this synthetic mixture as distinct shades. Products sold as 'blue' shades were predominantly alizarin, while 'yellow' shades contained a higher proportion of this compound and Flavopurpurin. gdch.de this compound itself was valued for its ability to produce vibrant scarlet-red colors on textiles with an alumina (B75360) mordant and intense bluish-purples with an iron mordant, often being blended with alizarin to enhance brightness.

| Source | Primary Dye Components | Key Distinguishing Markers |

|---|---|---|

| Natural Madder (Rubia tinctorum) | Alizarin, Purpurin | Absence of this compound and Flavopurpurin nih.govresearchgate.net |

| Synthetic Alizarin (post-1869) | Alizarin, this compound, Flavopurpurin | Presence of this compound and Flavopurpurin gdch.demdpi.com |

Scientific Contributions to General Anthraquinone Chemistry through this compound Studies

The study of this compound has yielded significant contributions to the broader field of anthraquinone chemistry. As a trihydroxyanthraquinone, its structure and the specific positioning of its hydroxyl groups confer distinct chemical properties that have been a subject of fundamental research.

Investigations into this compound and its derivatives have expanded the understanding of chemical reactions pertinent to the entire anthraquinone class. Studies have detailed its participation in key reactions such as oxidation to form different quinone derivatives, reduction to produce hydroquinones, and substitution reactions involving its hydroxyl groups. These studies help elucidate reaction mechanisms and synthetic pathways applicable to other complex anthraquinones.

Furthermore, this compound has proven to be a useful compound in analytical and electrochemical research. For instance, detailed studies on the electrochemical behavior of this compound derivatives, such as this compound complexan, have been conducted using polarography at a dropping mercury electrode. cdnsciencepub.com This research has helped in determining physicochemical properties like acid-dissociation constants and in proposing detailed reaction mechanisms for the reduction of the anthraquinone system under different pH conditions. cdnsciencepub.com Such fundamental studies on the solution chemistry and reactivity of this compound contribute valuable data and models for predicting the behavior of other anthraquinone compounds in various chemical environments. cdnsciencepub.com

Future Research Directions and Emerging Areas

Development of Novel Synthetic Pathways for Anthrapurpurin

The synthesis of anthraquinones is a well-established field, yet research continues toward developing more efficient, selective, and environmentally benign pathways. For this compound, future research is focused on overcoming the limitations of classical methods, which often require harsh conditions and produce isomeric mixtures.

Traditional synthesis involves the fusion of anthraquinonedisulfonic acid with caustic soda and potassium chlorate. However, modern strategies are being explored to improve yield, regioselectivity, and sustainability. One promising direction is the use of high-pressure Friedel-Crafts acylation. This method involves reacting a substituted benzene (B151609) derivative, such as 1,2,7-trihydroxybenzene, with phthalic anhydride (B1165640) in a hydrofluoric acid (HF) and boron trifluoride (BF₃) system. This approach serves as both a catalyst and a solvent, allowing for lower reaction temperatures and potentially higher yields of the desired benzoylbenzoic acid intermediate.

Another area of development is the adaptation of copper-catalyzed Ullmann coupling reactions for targeted hydroxylation. This involves introducing hydroxyl groups onto an anthraquinone (B42736) scaffold, such as 1-chloroanthraquinone, using potassium hydroxide (B78521) under microwave irradiation, which can significantly reduce reaction times. The challenge remains in achieving high regioselectivity for the 1,2,7-trihydroxy product, necessitating advanced purification techniques like reversed-phase chromatography.

Future pathways may also leverage biosynthesis, drawing inspiration from the fungal production of other hydroxyanthraquinones like emodin (B1671224) and chrysophanol, which are synthesized via the polyketide pathway. nih.gov Engineering microbial strains or enzymatic systems to produce this compound specifically could represent a significant leap toward green chemical manufacturing.

Table 1: Comparison of Synthetic Methodologies for this compound

| Method | Key Reagents | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Classical Fusion | Anthraquinonedisulfonic acid, Caustic soda, Potassium chlorate | High-temperature fusion | Established industrial process | Harsh conditions, Low selectivity, By-product formation |

| Friedel-Crafts Acylation | 1,2,7-Trihydroxybenzene, Phthalic anhydride, HF/BF₃ | -40°C to 0°C, 15–20 bar pressure | High intermediate yield, Catalyst/solvent system | Requires specialized high-pressure equipment, Use of hazardous HF |

| Ullmann Coupling | 1-Chloroanthraquinone, Potassium hydroxide | Microwave irradiation (e.g., 120°C, 20 min) | Rapid synthesis, Potential for controlled hydroxylation | Achieving high regioselectivity (70-75% reported) |

Exploration of Advanced Computational Models for Reactivity Prediction

Computational chemistry offers powerful tools for predicting the behavior of molecules like this compound, accelerating research and development. Advanced computational models, particularly those based on Density Functional Theory (DFT), are being explored to elucidate reaction mechanisms, predict regioselectivity, and understand photochemical properties.

Researchers use quantum mechanical calculations to model transition states for various reactions, providing insight into reaction rates and energy barriers. researchgate.net For this compound, this can be applied to predict the outcomes of alkylation or other derivatization reactions, guiding synthetic efforts toward desired products. researchgate.net Furthermore, computational models can simulate the cyclic voltammetry (CV) responses of this compound, helping to confirm proposed reaction mechanisms and the stability of radical ions formed during electrochemical processes. researchgate.net

In the context of materials science, computational studies are crucial for understanding the photochemical mechanisms that allow this compound to function as a photoinitiator. researchgate.net DFT calculations can predict the energy levels and electronic transitions that enable the molecule to absorb light and interact with other compounds to generate reactive species like radicals and cations. researchgate.net Molecular docking studies, another computational approach, have been used to investigate how this compound interacts with biological targets, such as the Zika virus NS2B-NS3 protease, identifying potential binding modes and inhibition mechanisms. researchgate.net These predictive models are invaluable for rationally designing new derivatives with enhanced activity.

Innovations in Analytical Techniques for Trace-level Detection

The detection of this compound, especially at trace levels within complex matrices like historical textiles, is critical for art conservation, archaeology, and forensic science. Innovations in analytical chemistry are focused on enhancing sensitivity, specificity, and minimizing damage to valuable artifacts.

High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with multiple detectors. researchgate.net The use of a diode-array detector (DAD) provides UV-Vis spectral information, while mass spectrometry (MS) offers precise mass data for unambiguous identification. researchgate.netmdpi.com Tandem mass spectrometry (MS/MS) is particularly powerful for distinguishing between isomers, such as this compound and Flavopurpurin (B1203907), which can be crucial for dating textiles, as their presence is a marker for synthetic alizarin (B75676) produced after 1871. gdch.deresearchgate.net

A significant innovation is the application of ambient mass spectrometry techniques, such as Direct Analysis in Real Time (DART-MS). si.edu DART-MS allows for the direct analysis of a sample with minimal to no preparation. It works by desorbing and ionizing molecules from the surface using a heated gas stream, which are then analyzed by a high-resolution mass spectrometer. si.edu This method is advantageous for analyzing irreplaceable objects as it is minimally destructive. si.edu

Table 2: Advanced Analytical Techniques for this compound Detection

| Technique | Principle | Sample Preparation | Key Advantage | Application Example |

|---|---|---|---|---|

| HPLC-DAD-MS/MS | Chromatographic separation followed by UV-Vis and tandem mass analysis. researchgate.net | Extraction of dye from the sample matrix. researchgate.net | High specificity; can distinguish isomers and identify degradation products. researchgate.net | Characterizing dyes in 19th-century textiles to differentiate between natural madder and synthetic alizarin. researchgate.net |

| DART-MS | Direct desorption and ionization from a surface using heated helium gas, followed by mass analysis. si.edu | Minimal to none; direct analysis of the object. si.edu | Minimally destructive; rapid analysis. si.edu | Identifying dye components and processing chemicals directly on historic textile fibers. si.edu |

Design of New Materials Incorporating this compound Derivatives

The unique photochemical properties of this compound make it a promising candidate for incorporation into novel functional materials. A key emerging area is its use in photoinitiating systems for polymerization, particularly under visible light sources like green LEDs. researchgate.net

Research has shown that 1,2,7-trihydroxyanthraquinone (this compound), in combination with additives like iodonium (B1229267) salts or tertiary amines, can form highly efficient photoinitiating systems. researchgate.net Upon irradiation with green light, the this compound molecule becomes excited and interacts with the additives through electron transfer to generate cations or radicals. researchgate.net These reactive species can initiate the polymerization of monomers like epoxides and methacrylates. researchgate.net This capability is significant for applications in 3D printing (Digital Light Processing, DLP), coatings, and the creation of biocompatible polymeric materials. researchgate.net

The design of new materials focuses on tuning the structure of this compound derivatives to optimize their light absorption, reactivity, and compatibility with different polymer systems. By modifying the hydroxyl groups or the anthraquinone core, researchers can alter the molecule's electronic properties to enhance its efficiency as a photoinitiator. This opens up possibilities for creating advanced materials with tailored optical and mechanical properties, synthesized using energy-efficient and environmentally friendly visible light sources. researchgate.net

Investigation of Environmental Remediation Strategies for Anthraquinone Pollutants

Anthraquinone-based dyes, due to their complex and stable aromatic structure, are often resistant to degradation and can pose a significant environmental challenge when released in industrial effluents. frontiersin.orgacs.org While research may not always focus on this compound individually, strategies for the remediation of the broader class of anthraquinone pollutants are directly relevant.